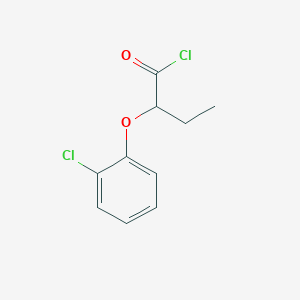

2-(2-Chlorophenoxy)butanoyl chloride

Description

Overview of Acyl Halides as Reactive Intermediates in Organic Synthesis

Acyl halides, also known as acid halides, are highly reactive compounds that serve as crucial intermediates in organic synthesis. masterorganicchemistry.com Their reactivity stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon, which is highly susceptible to nucleophilic attack. This inherent reactivity allows for the efficient conversion of carboxylic acids into a wide array of other functional groups, including esters, amides, and anhydrides. masterorganicchemistry.com

The general reactivity of acyl halides facilitates a variety of important chemical transformations:

Esterification: Acyl chlorides react readily with alcohols to form esters, a fundamental reaction in the synthesis of fragrances, flavors, and polymers.

Amidation: The reaction of acyl chlorides with ammonia (B1221849) or amines yields amides, which are key components of many biologically active molecules, including peptides and pharmaceuticals.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, acyl chlorides can acylate aromatic rings to form aryl ketones, a powerful method for carbon-carbon bond formation.

Hydrolysis: Acyl chlorides react with water to revert to the corresponding carboxylic acid.

A common method for the synthesis of acyl chlorides is the reaction of a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture. masterorganicchemistry.com

Structural Classification and Distinctive Chemical Features of Phenoxy-Substituted Butanoyl Chlorides

2-(2-Chlorophenoxy)butanoyl chloride falls under the structural classification of phenoxy-substituted butanoyl chlorides. This classification highlights two key structural features: the butanoyl chloride backbone and the phenoxy substituent. The phenoxy group is an aromatic ether moiety, which in this case is further substituted with a chlorine atom at the ortho position of the phenyl ring.

The presence of the 2-chlorophenoxy group can influence the chemical properties of the butanoyl chloride in several ways:

Electronic Effects: The electron-withdrawing nature of the chlorine atom on the phenyl ring can affect the reactivity of the acyl chloride.

Steric Hindrance: The substituent at the alpha-carbon of the butanoyl chloride can introduce steric bulk, potentially influencing the rate and regioselectivity of its reactions.

Biological Activity: Phenoxyalkanoic acids and their derivatives are known to exhibit biological activity, particularly as herbicides. encyclopedia.pubnih.gov The specific substitution pattern on the phenoxy ring is crucial for this activity.

The table below presents a comparison of this compound with other related phenoxy-substituted butanoyl chlorides, illustrating the structural diversity within this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 344410-82-8 | C₁₀H₁₀Cl₂O₂ | 233.09 |

| 2-(4-Chlorophenoxy)butanoyl chloride | 56895-14-8 | C₁₀H₁₀Cl₂O₂ | 233.09 |

| 2-(4-Bromo-2-chlorophenoxy)butanoyl chloride | 1160257-42-0 | C₁₀H₉BrCl₂O₂ | 311.99 |

| 4-(4-Chlorophenoxy)butanoic acid | 3547-07-7 | C₁₀H₁₁ClO₃ | 214.65 |

This table is generated based on available data and is for illustrative purposes.

Research Rationale and Academic Significance of Investigating this compound

The academic significance of investigating this compound lies in its potential applications as a synthetic intermediate and the broader interest in its parent class of compounds, the phenoxyalkanoic acids.

Synthetic Utility: As a reactive acyl chloride, this compound can be a valuable tool for introducing the 2-(2-chlorophenoxy)butanoyl moiety into various molecules. This could be particularly relevant in the synthesis of novel compounds with potential biological activities. For instance, the corresponding carboxylic acid, 4-(4-chlorophenoxy)butanoic acid, has been used as a starting material in the synthesis of benzoxepin derivatives with sedative-hypnotic effects. wikipedia.org

Herbicidal Activity of Related Compounds: The parent structures, phenoxyacetic and phenoxybutanoic acids, are well-established as herbicides. encyclopedia.pubnih.gov These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants, primarily broadleaf weeds. encyclopedia.pub The herbicidal activity is highly dependent on the nature and position of substituents on the aromatic ring. nih.gov Research into new derivatives, such as those that could be synthesized from this compound, is driven by the need for more effective and selective herbicides.

Structure-Activity Relationship Studies: The investigation of compounds like this compound and its derivatives contributes to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the structure of these molecules and evaluating their biological effects, researchers can identify the key features responsible for their activity. This knowledge is crucial for the rational design of new and improved agrochemicals and pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)butanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCZDSUAJYDITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Chlorophenoxy Butanoyl Chloride

Classical and Contemporary Approaches to Acyl Chloride Synthesis

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. This is most commonly achieved by treating the corresponding carboxylic acid—in this case, 2-(2-chlorophenoxy)butanoic acid—with a suitable chlorinating agent.

Three reagents are standard for the conversion of carboxylic acids to acyl chlorides: thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk

Thionyl Chloride (SOCl₂): The reaction of a carboxylic acid with thionyl chloride is often the preferred method. chemguide.co.uk The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uklibretexts.org The general reaction is:

R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g) youtube.com

The process typically involves refluxing the carboxylic acid with an excess of thionyl chloride. researchgate.net For less reactive acids, a catalytic amount of N,N-dimethylformamide (DMF) is often added. youtube.com

Phosphorus Halides (PCl₅ and PCl₃): Phosphorus(V) chloride is a solid that reacts readily with carboxylic acids at room temperature to produce the acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride gas as byproducts. chemguide.co.uklibretexts.org

R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g) chemguide.co.uk

Phosphorus(III) chloride, a liquid, also converts carboxylic acids to acyl chlorides, but with phosphoric(III) acid (H₃PO₃) as the byproduct. chemguide.co.uk

3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃ chemguide.co.uk

For both phosphorus halides, the liquid byproducts (POCl₃ or H₃PO₃) must be separated from the desired acyl chloride, typically by fractional distillation. chemguide.co.uklibretexts.org

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Formula | Physical State | Byproducts | Separation Method | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Distillation | Gaseous byproducts simplify purification. chemguide.co.uk | Can be less reactive; may require a catalyst (e.g., DMF). youtube.com |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Fractional Distillation | Highly reactive, often works at room temperature. chemguide.co.uk | Solid reagent can be difficult to handle; liquid byproduct requires careful separation. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃ | Fractional Distillation | Reaction is less vigorous than with PCl₅. chemguide.co.uk | Stoichiometry requires 3 moles of acid per mole of PCl₃; liquid byproduct requires separation. chemguide.co.uk |

The direct precursor to 2-(2-chlorophenoxy)butanoyl chloride is 2-(2-chlorophenoxy)butanoic acid. The synthesis of this acid is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

In a representative pathway, the sodium salt of 2-chlorophenol (B165306) (sodium 2-chlorophenoxide) is reacted with an ester of 2-halobutanoic acid, such as ethyl 2-bromobutanoate. The resulting ester, ethyl 2-(2-chlorophenoxy)butanoate, is then hydrolyzed under acidic or basic conditions to yield the target carboxylic acid. Once 2-(2-chlorophenoxy)butanoic acid is isolated, it can be converted to this compound using the standard chlorinating agents detailed previously.

Stereoselective Synthesis and Chiral Induction Strategies

The α-carbon of the butanoyl chain in this compound is a stereocenter. Consequently, the molecule can exist as two enantiomers. The synthesis of a single enantiomer requires stereoselective methods.

A direct method to control the stereochemistry involves using a chiral starting material from the "chiral pool." For instance, an enantiomerically pure form of ethyl 2-hydroxybutanoate, such as (S)-ethyl 2-hydroxybutanoate, can be used. The hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with sodium 2-chlorophenoxide in an Sₙ2 reaction proceeds with inversion of configuration at the chiral center, yielding the corresponding (R)-enantiomer of ethyl 2-(2-chlorophenoxy)butanoate. Hydrolysis followed by chlorination would then provide the enantiomerically enriched (R)-2-(2-chlorophenoxy)butanoyl chloride.

When a racemic mixture of the precursor 2-(2-chlorophenoxy)butanoic acid is synthesized, Dynamic Kinetic Resolution (DKR) offers a powerful strategy to obtain an enantiomerically enriched product. DKR combines the rapid racemization of the starting material with an enantioselective reaction, allowing for a theoretical maximum yield of 100% of a single product enantiomer, far exceeding the 50% limit of a standard kinetic resolution. lookchem.com

This principle has been successfully applied to structurally related α-aryloxycarboxylic acids and α-arylalkanoic acids. acs.org An efficient non-enzymatic DKR process involves the enantioselective esterification of the racemic acid. In this method, the carboxylic acid is activated, often by forming a mixed anhydride (B1165640) with pivalic anhydride, which allows for rapid racemization of the stereocenter under basic conditions. A chiral acyl-transfer catalyst, such as a modified benzotetramisole (BTM), then facilitates the enantioselective reaction of the anhydride with an alcohol to form an ester. nih.gov This results in the conversion of the entire racemic starting material into a single, or highly enriched, enantiomer of the ester product. This chiral ester can then be processed to the desired chiral acyl chloride.

Table 2: Examples of DKR Systems Applied to Related α-Substituted Carboxylic Acids

| Substrate Type | Racemization Method | Chiral Catalyst / Enzyme | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|---|

| α-Arylalkanoic acids | Mixed-anhydride formation with pivalic anhydride | Benzotetramisole (BTM) | Enantioselective esterification | Chiral ester | |

| α-Aryloxycarboxylic esters | Epimerization of azolium ester intermediates | Chiral N-Heterocyclic Carbene (NHC) | Dynamic kinetic transesterification | Chiral ester | acs.org |

| α-(Arylthio)alkanoic acids | Base-catalyzed racemization | Small-molecule catalysts | Enantioselective esterification | Chiral ester | lookchem.com |

| α-Purine substituted alkanoic acids | Not specified | (S)-Benzotetramisole ((S)-BTM) | Dynamic kinetic resolution | Chiral acyclic purine (B94841) nucleoside analogues | nih.gov |

Methodological Advancements in Reaction Optimization for Acyl Chloride Formation

Optimizing the synthesis of acyl chlorides focuses on improving yield, purity, and compatibility with sensitive functional groups. A key consideration is the choice of chlorinating agent, as using thionyl chloride simplifies purification due to its gaseous byproducts. chemguide.co.uk

For industrial-scale synthesis, phosgene (B1210022) (carbonyl chloride) in the presence of a carboxamide catalyst can be employed for the continuous conversion of carboxylic acids to acyl chlorides. google.com Modern advancements include the development of novel activating agents. For instance, 3,3-dichlorocyclopropenes, activated by a tertiary amine base, can convert carboxylic acids to acyl chlorides under mild conditions suitable for acid-sensitive substrates. organic-chemistry.org

Further optimization involves the purification process. After reaction with thionyl chloride, excess reagent is typically removed by distillation. To remove the final traces, a dry, inert solvent like toluene (B28343) can be added and subsequently distilled off as an azeotrope, ensuring the high purity of the acyl chloride product, which is often used immediately in subsequent reactions without further isolation. researchgate.net

Influence of Solvent Systems and Reaction Media

The choice of solvent is a critical parameter in the synthesis of this compound from its carboxylic acid precursor, typically employing chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The solvent's role extends beyond simply dissolving the reactants; it can influence the reaction mechanism, the stability of intermediates, and the ease of product isolation.

In the conversion of carboxylic acids to acyl chlorides, inert aprotic solvents are generally preferred to avoid side reactions with the highly reactive chlorinating agents and the acyl chloride product. Dichloromethane (B109758) (CH₂Cl₂) is a commonly utilized solvent in this context due to its inert nature, appropriate boiling point for controlled reactions, and its ability to dissolve both the starting carboxylic acid and the chlorinating agent. google.com

Research into the synthesis of analogous compounds, such as 2-phenoxypropionyl chloride, provides valuable insights into effective solvent systems. A patented process for the synthesis of 2-phenoxypropionyl chloride from 2-phenoxypropionic acid specifically highlights the use of dichloromethane as the reaction medium with thionyl chloride as the chlorinating agent. This process resulted in a high purity product (98.24%) with a substantial yield (94.5%), underscoring the suitability of dichloromethane for this class of reactions. google.com

The polarity of the solvent can also play a role. While highly polar solvents might be expected to stabilize charged intermediates, they could also interact with the electrophilic chlorinating agent, potentially reducing its reactivity. Therefore, solvents of moderate polarity, like dichloromethane, often provide an optimal balance for this transformation.

The following table, based on findings from the synthesis of a closely related compound, illustrates the effectiveness of a specific solvent system.

| Starting Material | Chlorinating Agent | Solvent | Reaction Temperature | Purity of Product | Yield |

|---|---|---|---|---|---|

| 2-Phenoxypropionic acid | Thionyl chloride | Dichloromethane | 30°C | 98.24% | 94.5% |

Data derived from a patented synthesis of a structurally similar compound. google.com

While specific comparative studies on a range of solvents for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of acyl chloride synthesis suggest that other inert aprotic solvents such as chloroform (B151607) or toluene could also be employed. However, the choice would need to be optimized based on factors like solubility of the starting material, reaction temperature, and downstream processing considerations.

Catalytic Enhancements in Synthetic Procedures

The conversion of carboxylic acids to acyl chlorides can often be accelerated and made more efficient through the use of catalysts. These catalysts typically function by activating the carboxylic acid or the chlorinating agent, thereby lowering the activation energy of the reaction.

N,N-Dimethylformamide (DMF) is a widely used catalyst in the formation of acyl chlorides, particularly when oxalyl chloride is the chlorinating agent. researchgate.netwikipedia.org The catalytic cycle is believed to involve the initial reaction of DMF with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent than the chlorinating agent itself. This intermediate then reacts with the carboxylic acid to generate the desired acyl chloride, regenerating the DMF catalyst in the process. The use of even a catalytic amount of DMF can significantly increase the reaction rate, allowing the synthesis to proceed under milder conditions and in a shorter timeframe.

Pyridine (B92270) is another effective catalyst, especially in reactions involving thionyl chloride. masterorganicchemistry.com Pyridine can act as a nucleophilic catalyst, reacting with the chlorinating agent to form a highly reactive intermediate. Additionally, pyridine serves as a base to neutralize the hydrogen chloride (HCl) gas produced during the reaction. stackexchange.comechemi.com The removal of HCl can be advantageous as it drives the reaction to completion and prevents potential acid-catalyzed side reactions.

The choice between DMF and pyridine can depend on the specific substrate and the chlorinating agent used. For instance, DMF is particularly effective with oxalyl chloride, while pyridine is often paired with thionyl chloride. masterorganicchemistry.com Lewis acids, such as aluminum chloride or zinc chloride, have also been employed as catalysts in acylation reactions, although their application in the direct conversion of carboxylic acids to acyl chlorides is less common than that of DMF and pyridine. google.com

The following table provides a qualitative comparison of the impact of catalysts on the synthesis of acyl chlorides from carboxylic acids, based on established chemical principles.

| Catalyst | Chlorinating Agent | Typical Solvent | Expected Outcome |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Oxalyl chloride / Thionyl chloride | Dichloromethane | Significant rate acceleration, milder reaction conditions. |

| Pyridine | Thionyl chloride | Dichloromethane / Chloroform | Rate enhancement and neutralization of HCl byproduct. |

| None | Thionyl chloride / Oxalyl chloride | Dichloromethane / Toluene | Slower reaction, may require higher temperatures or longer reaction times. |

Reaction Mechanisms and Chemical Reactivity of 2 2 Chlorophenoxy Butanoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution reactions involving 2-(2-chlorophenoxy)butanoyl chloride proceed through a well-established two-step mechanism known as the nucleophilic addition-elimination mechanism. This pathway is characteristic of acyl compounds and is crucial for understanding the formation of various derivatives from the parent acyl chloride.

The nucleophilic addition-elimination mechanism commences with the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound. This initial step results in the formation of a transient tetrahedral intermediate. In this intermediate, the original trigonal planar geometry of the carbonyl carbon is converted to a tetrahedral geometry, and the carbonyl oxygen acquires a negative charge.

The versatility of this compound in synthesis stems from its reactivity with a wide range of nucleophiles. The nature of the nucleophile dictates the class of compound formed, allowing for the targeted synthesis of esters, amides, and the parent carboxylic acid.

The reaction of this compound with alcohols, a process termed alcoholysis, leads to the formation of 2-(2-chlorophenoxy)butanoic esters. This esterification reaction is typically rapid and exothermic. The general mechanism follows the nucleophilic addition-elimination pathway, where the alcohol acts as the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride gas that is liberated.

The reactivity with different alcohols can be influenced by steric factors. Primary alcohols generally react more rapidly than secondary alcohols, which in turn are more reactive than tertiary alcohols. This trend is attributable to the increased steric hindrance around the hydroxyl group in more substituted alcohols, which impedes the nucleophilic attack on the carbonyl carbon.

Table 1: Illustrative Reactivity of this compound with Various Alcohols

| Alcohol | Product | Relative Reaction Rate |

| Methanol | Methyl 2-(2-chlorophenoxy)butanoate | High |

| Ethanol | Ethyl 2-(2-chlorophenoxy)butanoate | High |

| Isopropanol | Isopropyl 2-(2-chlorophenoxy)butanoate | Moderate |

| tert-Butanol | tert-Butyl 2-(2-chlorophenoxy)butanoate | Low |

Aminolysis, the reaction of this compound with ammonia (B1221849) or primary and secondary amines, yields 2-(2-chlorophenoxy)butanamides. This amidation reaction is generally very vigorous. Similar to alcoholysis, the mechanism is a nucleophilic addition-elimination. The nitrogen atom of the amine acts as the nucleophile.

For the reaction to proceed to completion, two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen chloride formed during the reaction, preventing the protonation of the unreacted amine. Alternatively, an external non-nucleophilic base can be used. The reactivity of amines is influenced by their basicity and steric hindrance. Primary amines are generally more reactive than secondary amines.

Table 2: Formation of Amides from this compound

| Amine | Product | Reaction Conditions |

| Ammonia | 2-(2-Chlorophenoxy)butanamide | Two equivalents of ammonia |

| Ethylamine | N-Ethyl-2-(2-chlorophenoxy)butanamide | Two equivalents of ethylamine |

| Diethylamine | N,N-Diethyl-2-(2-chlorophenoxy)butanamide | Two equivalents of diethylamine |

Hydrolysis of this compound with water results in the formation of the corresponding carboxylic acid, 2-(2-chlorophenoxy)butanoic acid. This reaction is also a nucleophilic acyl substitution, with water acting as the nucleophile. The reaction is typically vigorous and produces steamy fumes of hydrogen chloride. Due to the high reactivity of acyl chlorides with water, they must be protected from moisture during storage and handling to prevent unwanted hydrolysis.

Reactivity Profiles with Diverse Nucleophilic Species

Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity of this compound is influenced by the electronic and steric effects of its constituent groups. The 2-chlorophenoxy group, in particular, plays a significant role in modulating the electrophilicity of the carbonyl carbon.

The chlorine atom on the phenoxy ring is an electron-withdrawing group due to its high electronegativity. This inductive effect withdraws electron density from the benzene (B151609) ring and, by extension, from the ether oxygen. This makes the oxygen less capable of donating its lone pair of electrons to the butanoyl moiety via resonance. Consequently, the carbonyl carbon of the butanoyl chloride becomes more electron-deficient and thus more susceptible to nucleophilic attack.

Electronic and Steric Influence of the 2-Chlorophenoxy Moiety

The 2-chlorophenoxy group exerts a combination of electronic and steric effects that modulate the reactivity of the acyl chloride.

Electronic Effects:

The oxygen atom of the phenoxy group is electron-donating through resonance, which can potentially decrease the electrophilicity of the carbonyl carbon. However, the presence of a chlorine atom in the ortho position of the phenyl ring introduces a significant electron-withdrawing inductive effect. nih.govresearchgate.net This inductive effect counteracts the resonance effect of the oxygen, leading to a net withdrawal of electron density from the butanoyl chain. This withdrawal enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

A kinetic study on the hydrolysis of biaryl ether nucleoside adducts demonstrated that the addition of electron-withdrawing chlorine substituents to the phenoxyl ring decreases the rate of hydrolysis. nih.govresearchgate.net While this seems counterintuitive to the enhanced electrophilicity, it highlights the complex interplay of factors, including the stability of intermediates and transition states, which are also influenced by these electronic effects.

| Substituent on Phenoxy Ring | Relative Rate of Hydrolysis (Hypothetical) | Hammett Sigma (σ) Value (for para-substituents) |

| H | 1.00 | 0.00 |

| 4-Cl | 0.65 | +0.23 |

| 2-Cl | 0.75 (estimated) | - |

| 2,6-diCl | 0.37 | - |

This table presents hypothetical data based on the trend observed in a study on related compounds to illustrate the electronic effect of the chloro substituent. nih.govresearchgate.net

Steric Effects:

The 2-chlorophenoxy group is sterically demanding due to its bulk and the presence of the chlorine atom in the ortho position. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down the rate of reaction. youtube.com However, research on the solvolysis of arenesulfonyl chlorides has shown a "positive" ortho-effect, where ortho-alkyl groups can actually accelerate the reaction. This has been attributed to the restriction of free rotation around the C-S bond, which pre-organizes the molecule into a more reactive conformation. A similar effect could be at play with the 2-chlorophenoxy group, where restricted rotation around the Cα-O bond might favor a conformation that is more amenable to nucleophilic attack, partially offsetting the steric hindrance.

Stereoelectronic Factors Governing Reaction Outcomes

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, are crucial in understanding the outcomes of reactions involving this compound. The presence of a chiral center at the α-carbon and the adjacent oxygen atom introduces specific conformational preferences and orbital alignments that can direct the course of a reaction.

One of the key stereoelectronic effects to consider is the alignment of the C-O bond of the phenoxy group with the π-system of the carbonyl group. The preferred conformation will likely involve a specific dihedral angle that maximizes stabilizing orbital interactions, such as the overlap between the lone pairs of the ether oxygen and the σ* orbital of the C-COCl bond, or the π* orbital of the carbonyl group. This preferred conformation can influence the trajectory of the incoming nucleophile, potentially leading to diastereoselectivity in reactions with chiral nucleophiles.

Investigation of Competing Pathways and Undesired Side Reactions

In addition to the desired nucleophilic acyl substitution, several competing pathways and side reactions can occur during reactions involving this compound, leading to the formation of undesired byproducts. The prevalence of these side reactions is often dependent on the reaction conditions, the nature of the nucleophile, and the presence of any catalysts or bases.

Esterification and Amidation Reactions:

In the synthesis of esters and amides, common side reactions include the hydrolysis of the acyl chloride by any trace amounts of water present in the reaction mixture, which would lead to the formation of 2-(2-chlorophenoxy)butanoic acid. libretexts.orglibretexts.org This carboxylic acid can then react with the desired alcohol or amine, but this reaction is generally much slower than the reaction with the acyl chloride.

When using amine nucleophiles, an excess of the amine is often required to neutralize the HCl byproduct that is formed. libretexts.org If only a stoichiometric amount of the amine is used, the HCl can protonate the amine, rendering it non-nucleophilic and halting the reaction. This can lead to incomplete conversion and a mixture of starting material and product.

Reactions with Hindered Nucleophiles:

With sterically hindered alcohols or amines, the rate of the desired nucleophilic acyl substitution can be significantly reduced. semanticscholar.org In such cases, side reactions may become more prominent. For example, under basic conditions, elimination of HCl from the butanoyl chain could potentially occur, although this is generally less favorable for acyl chlorides compared to alkyl halides.

Decomposition and Rearrangement:

At elevated temperatures, this compound may be susceptible to decomposition or rearrangement reactions. The presence of the ether linkage and the chlorine substituent could potentially lead to complex degradation pathways, although specific studies on the thermal stability of this compound are not widely reported.

| Reaction Type | Desired Product | Potential Side Product(s) | Conditions Favoring Side Reaction |

| Esterification with Ethanol | Ethyl 2-(2-chlorophenoxy)butanoate | 2-(2-Chlorophenoxy)butanoic acid | Presence of water |

| Amidation with Diethylamine | N,N-Diethyl-2-(2-chlorophenoxy)butanamide | Diethylammonium chloride, unreacted starting material | Insufficient amine base |

| Reaction with a hindered alcohol (e.g., tert-butanol) | tert-Butyl 2-(2-chlorophenoxy)butanoate | Low yield of ester, potential elimination products | Strong base, high temperature |

Advanced Synthetic Applications of 2 2 Chlorophenoxy Butanoyl Chloride

Role as a Strategic Building Block in Complex Molecular Architectures

2-(2-Chlorophenoxy)butanoyl chloride serves as a versatile and reactive building block in organic synthesis, primarily owing to the presence of the highly electrophilic acyl chloride functional group. This reactivity allows for its efficient incorporation into a wide array of more complex molecular structures. The presence of the 2-chlorophenoxy moiety also imparts specific steric and electronic properties to the resulting molecules, which can be crucial for their intended application. The butanoyl spacer provides a degree of flexibility and lipophilicity, further influencing the characteristics of the final products.

Diversification to Intricate Ester Derivatives

The reaction of this compound with a diverse range of alcohols and phenols is a straightforward and high-yielding method for the synthesis of a variety of ester derivatives. This esterification reaction typically proceeds under mild conditions, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the hydrogen chloride byproduct. The versatility of this reaction allows for the introduction of the 2-(2-chlorophenoxy)butanoyl group into molecules bearing hydroxyl functionalities, thereby enabling the systematic modification of their chemical and physical properties.

The scope of alcohols that can be employed is broad, ranging from simple alkyl alcohols to more complex polyfunctional molecules, including carbohydrates, steroids, and various natural products. This synthetic strategy provides a powerful tool for creating libraries of novel ester compounds for screening in various applications, from materials science to medicinal chemistry. For instance, the esterification with chiral alcohols can lead to the formation of diastereomeric esters, a technique often utilized in the resolution of racemic mixtures.

Table 1: Representative Ester Derivatives Synthesized from this compound

| Alcohol/Phenol Reactant | Resulting Ester Product | Potential Application Area |

|---|---|---|

| Ethanol | Ethyl 2-(2-chlorophenoxy)butanoate | Fragrance, Solvent |

| Phenol | Phenyl 2-(2-chlorophenoxy)butanoate | Plasticizer, Chemical Intermediate |

| Cholesterol | Cholesteryl 2-(2-chlorophenoxy)butanoate | Liquid Crystals, Drug Delivery |

Construction of Novel Amide Scaffolds and Heterocyclic Systems

In a similar fashion to ester synthesis, this compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This amidation reaction is typically rapid and exothermic, and like esterification, is often carried out in the presence of a base to neutralize the generated HCl. The resulting amides are often stable, crystalline solids, and the amide linkage is a key structural feature in a vast number of biologically active molecules, including many pharmaceuticals.

The ability to react with a wide variety of amines, from simple alkylamines to complex aniline (B41778) derivatives and amino acids, makes this compound a valuable reagent for the construction of diverse amide libraries. These amides can be final target molecules or can serve as intermediates for the synthesis of more complex structures, including various heterocyclic systems. For example, intramolecular cyclization reactions of appropriately substituted amide derivatives can lead to the formation of lactams, benzodiazepines, and other nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.

Table 2: Representative Amide Derivatives and Potential Heterocyclic Products

| Amine Reactant | Resulting Amide Product | Potential Heterocyclic System |

|---|---|---|

| Aniline | N-Phenyl-2-(2-chlorophenoxy)butanamide | Benzoxazinone derivative |

| 2-Aminopyridine | N-(Pyridin-2-yl)-2-(2-chlorophenoxy)butanamide | Imidazopyridine derivative |

| Ethylenediamine | N,N'-Ethane-1,2-diylbis(2-(2-chlorophenoxy)butanamide) | Diazepine derivative |

Contribution to the Synthesis of Biologically Relevant and Functional Molecules

The structural motifs present in this compound, namely the chlorophenoxy group, are found in a number of commercially important biologically active molecules. This suggests its potential utility as a precursor in the synthesis of new analogues and derivatives with desired functional properties.

Precursor in Agrochemical Research and Development

The phenoxyacetic acid and related phenoxyalkanoic acid derivatives have a long history of use as herbicides. While specific examples of agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural similarity to known active ingredients suggests its potential as a precursor in the development of new plant protection agents. For instance, the related compound 2-chloro-4-(4-chlorophenoxy)-hypnone is a known intermediate in the synthesis of the fungicide difenoconazole. This indicates that the chlorophenoxy moiety is a key pharmacophore in certain agrochemicals.

By reacting this compound with various nucleophiles, chemists can generate a wide range of derivatives. These new compounds can then be screened for herbicidal, fungicidal, or insecticidal activity. The chlorine substituent on the phenyl ring and the butyryl side chain can influence the molecule's uptake, transport, and binding to its biological target within the pest organism.

Intermediate in the Synthesis of Specialty Chemicals and Dyes

The high reactivity of the acyl chloride group makes this compound a candidate for use as an intermediate in the synthesis of specialty chemicals and dyes. Acyl chlorides are known to react with a variety of nucleophiles to form stable, often colored, compounds. For example, reaction with aromatic amines can lead to the formation of anilides, which are common structural units in a range of dyes and pigments.

The 2-chlorophenoxy group can act as an auxochrome, a group that modifies the ability of a chromophore to absorb light, thus influencing the color of the dye. While there is a lack of specific, publicly documented examples of dyes synthesized directly from this compound, its chemical properties make it a plausible intermediate for the creation of novel colorants. The synthesis of disperse dyes, for instance, often involves the reaction of a diazonium salt with a coupling component, and derivatives of this compound could potentially serve as or be used to synthesize such coupling components.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of "this compound" would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the chlorophenoxy group would appear as a complex multiplet in the aromatic region (typically δ 6.8-7.5 ppm). The proton on the chiral carbon, adjacent to both the carbonyl group and the ether linkage, would likely resonate as a multiplet further downfield. The ethyl group protons would present as a triplet and a quartet, characteristic of their spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride is typically found in the highly deshielded region of the spectrum (around δ 170 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the butanoyl chain would have signals in the aliphatic region.

2D Correlation Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity within the ethyl group and potentially between the methine proton and the ethyl group. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 6.8 - 7.5 | Multiplet |

| CH (Butanoyl) | 4.5 - 5.0 | Triplet or Doublet of Quartets |

| CH₂ (Ethyl) | 1.8 - 2.2 | Multiplet |

| CH₃ (Ethyl) | 0.9 - 1.2 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Acyl Chloride) | 168 - 175 |

| Aromatic C-O | 150 - 158 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-H | 115 - 130 |

| CH (Butanoyl) | 70 - 80 |

| CH₂ (Ethyl) | 25 - 35 |

| CH₃ (Ethyl) | 10 - 15 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying the functional groups within a molecule.

IR Spectroscopy: The IR spectrum of "this compound" would be dominated by a strong absorption band characteristic of the C=O stretch of the acyl chloride functional group, typically appearing in the range of 1770-1815 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ether linkage, C-Cl stretching in the aromatic ring, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C-Cl bond also gives rise to a characteristic Raman signal.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1770 - 1815 | Strong |

| Aromatic C=C | 1400 - 1600 | Medium to Weak |

| C-O (Ether) | 1000 - 1300 | Strong |

| C-Cl (Aromatic) | 1000 - 1100 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. The fragmentation pattern provides valuable structural information. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 natural abundance would result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, aiding in their identification.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]⁺. Key fragmentation pathways could include the loss of the chlorine radical from the acyl chloride, the cleavage of the C-O ether bond, and the fragmentation of the butanoyl chain. Analysis of these fragments helps to piece together the molecular structure.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "this compound" from impurities and for assessing its purity.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like "this compound". When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to separate the target compound from starting materials, byproducts, and residual solvents. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). GC-MS combines the separation power of GC with the detection power of mass spectrometry, allowing for the identification of each separated component.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. For "this compound", a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). A UV detector would be suitable for detection, as the aromatic ring of the compound absorbs UV light. HPLC is particularly useful for analyzing less volatile impurities and for monitoring the progress of reactions.

Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic and Chromatographic Methods

Thin Layer Chromatography (TLC) serves as a fundamental and accessible chromatographic technique for qualitatively monitoring the progress of chemical reactions. In the synthesis of 2-(2-Chlorophenoxy)butanoyl chloride from its corresponding carboxylic acid, 2-(2-chlorophenoxy)butanoic acid, TLC is instrumental in observing the consumption of the starting material. However, the high reactivity of the acyl chloride functional group presents a challenge for direct analysis on standard silica (B1680970) gel TLC plates. researchgate.netsciencemadness.org The inherent moisture and acidic nature of the silica gel can lead to the rapid hydrolysis of the acyl chloride back to the starting carboxylic acid, which would provide misleading results about the reaction's conversion. researchgate.netechemi.com

To circumvent this issue, an indirect monitoring method involving in situ derivatization is commonly employed. researchgate.netchemicalforums.com This technique involves taking a small aliquot of the reaction mixture and quenching it with a nucleophilic agent, such as methanol, to form a more stable derivative that can be readily analyzed by TLC. researchgate.netreddit.com The highly reactive this compound is rapidly converted to its corresponding methyl ester, methyl 2-(2-chlorophenoxy)butanoate. This ester is significantly less polar than the starting carboxylic acid and is stable under TLC conditions. chemicalforums.com

The progress of the reaction is monitored by spotting three lanes on a single TLC plate: the starting carboxylic acid, a co-spot containing both the starting material and the derivatized reaction mixture, and the derivatized reaction mixture itself. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new, higher Rf spot corresponding to the methyl ester derivative will appear and intensify. researchgate.net The reaction is considered complete when the spot for the starting carboxylic acid is no longer visible in the lane of the derivatized reaction mixture.

A representative TLC data table for monitoring the formation of this compound via its methyl ester derivative is presented below. The Rf values are hypothetical but illustrative of a typical reaction progression.

| Compound/Mixture | Rf Value | Observations |

| 2-(2-Chlorophenoxy)butanoic Acid (Starting Material) | 0.35 | A single spot corresponding to the polar carboxylic acid. |

| Derivatized Reaction Mixture (aliquot quenched with methanol) | 0.35 (faint), 0.70 (intense) | A faint spot of the remaining starting material and an intense spot of the less polar methyl ester derivative, indicating a nearly complete reaction. |

| Co-spot (Starting Material + Derivatized Reaction Mixture) | 0.35, 0.70 | Two distinct spots, confirming the different polarities and successful separation of the starting material and the ester derivative. |

Table 1: Representative TLC data for monitoring the synthesis of this compound. The mobile phase is a mixture of ethyl acetate (B1210297) and hexane, and the stationary phase is silica gel.

Computational and Theoretical Chemistry Studies of 2 2 Chlorophenoxy Butanoyl Chloride

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide detailed insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For compounds structurally related to 2-(2-chlorophenoxy)butanoyl chloride, such as 2,4-dichlorophenoxyacetic acid (2,4-D), DFT calculations have been successfully employed to determine the most stable conformations. mdpi.com These studies typically involve geometry optimization to find the minimum energy structure on the potential energy surface.

For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be expected to predict key structural parameters. mdpi.com The calculations would likely reveal the preferred orientation of the butanoyl chloride group relative to the chlorophenoxy ring, governed by steric and electronic effects.

Table 1: Predicted Geometrical Parameters for a Representative Phenoxyacetic Acid Derivative from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ether) | 1.37 | ||

| C-Cl | 1.74 | ||

| C=O | 1.20 | ||

| C-C (acyl) | 1.52 | ||

| O-C-C (acyl) | 110.5 | ||

| C-C-Cl (acyl) | 111.2 | ||

| C-O-C-C | Variable |

Note: The data in this table is representative of phenoxyacetic acid derivatives as specific data for this compound is not available.

Energetic properties, such as the molecule's total energy and heat of formation, can also be computed. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. uomphysics.netresearchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of electronic structure, especially when used with large basis sets.

For a molecule like this compound, ab initio calculations would be valuable for obtaining a precise characterization of its electronic properties, including ionization potential and electron affinity. While computationally more intensive than DFT, these methods are crucial for benchmarking the results of less demanding approaches and for studying systems where electron correlation effects are significant. High-accuracy composite methods could be used to predict thermochemical properties with a high degree of confidence.

Reaction Pathway and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of reaction energy profiles.

The butanoyl chloride moiety in this compound is expected to be reactive towards nucleophiles, undergoing nucleophilic acyl substitution. Computational studies on similar acid chlorides have investigated the mechanism of this reaction. nih.gov A key question addressed by these studies is whether the reaction proceeds through a stepwise addition-elimination mechanism involving a tetrahedral intermediate or a concerted S(N)2-like pathway. nih.govmasterorganicchemistry.com

Density functional theory calculations can be used to map the potential energy surface of the reaction between this compound and a nucleophile. This would involve locating the transition state structure and the tetrahedral intermediate, if one exists. The nature of the nucleophile and the solvent can significantly influence the preferred reaction pathway. nih.govyoutube.com

Table 2: Representative Calculated Energetic Parameters for a Nucleophilic Acyl Substitution Reaction

| Parameter | Energy (kcal/mol) |

| Activation Energy (Ea) | 10 - 20 |

| Reaction Enthalpy (ΔH) | -15 - -25 |

Note: The data in this table is illustrative of typical values for nucleophilic acyl substitution reactions of acyl chlorides and is not specific to this compound.

These calculations provide valuable insights into the factors that control the reactivity of the acyl chloride group. For example, the electron-withdrawing effect of the chlorophenoxy group would be expected to influence the electrophilicity of the carbonyl carbon and thus the activation barrier for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are well-suited for studying the properties of single molecules or small molecular clusters, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules in a condensed phase, such as in a solvent.

MD simulations of a molecule like this compound would involve placing the molecule in a simulation box filled with a chosen solvent and then solving Newton's equations of motion for all atoms in the system. This would allow for the exploration of the molecule's conformational landscape, revealing the different shapes the molecule can adopt and the relative populations of these conformers at a given temperature.

Furthermore, MD simulations can provide detailed information about the intermolecular interactions between this compound and the surrounding solvent molecules. This includes the formation of hydrogen bonds (if applicable) and van der Waals interactions. Understanding these interactions is crucial for predicting the molecule's solubility and other physical properties. While specific MD studies on this molecule are not available, the principles of MD simulations are broadly applicable. nih.govresearchgate.net

Predictive Modeling for Structure-Reactivity and Selectivity Relationships

Predictive modeling in computational chemistry offers a powerful lens through which to understand and anticipate the chemical behavior of molecules like this compound. By correlating structural features with reactivity and selectivity, these models provide valuable insights for reaction design and optimization. While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, the principles of predictive modeling can be applied based on the known reactivity of acyl chlorides and the electronic and steric influences of its constituent functional groups.

The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic effects of the substituents. In this compound, the key structural components influencing its reactivity are the butanoyl chloride moiety, the 2-chlorophenoxy group at the alpha-position, and the ethyl group at the chiral center.

Quantitative Structure-Activity Relationship (QSAR) Models:

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For this compound, a QSAR model could be developed to predict its acylation reactivity with various nucleophiles. This would typically involve synthesizing a series of analogues with different substituents on the phenyl ring and measuring their reaction rates. These experimental rates would then be correlated with calculated molecular descriptors.

Key molecular descriptors that would be relevant for a QSAR study of this compound and its analogues include:

Electronic Descriptors:

Hammett constants (σ): These quantify the electron-donating or electron-withdrawing ability of substituents on the aromatic ring.

Computed partial atomic charges: The charge on the carbonyl carbon is a direct indicator of its electrophilicity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the LUMO can be correlated with the electrophilicity of the molecule.

Steric Descriptors:

Taft steric parameters (Es): These quantify the steric bulk of substituents.

Molar refractivity (MR): This descriptor is related to the volume of the substituent and its polarizability.

A hypothetical QSAR model for the relative reactivity of a series of substituted 2-phenoxybutanoyl chlorides could take the form of a linear free-energy relationship:

log(k_rel) = ρσ + δE_s + c

where:

k_rel is the relative rate constant for the reaction.

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to electronic effects.

σ (sigma) is the Hammett substituent constant.

δ (delta) is the sensitivity to steric effects.

E_s is the Taft steric parameter.

c is a constant.

Hypothetical Data for QSAR Modeling of Substituted 2-Phenoxybutanoyl Chlorides

| Substituent (X) on Phenyl Ring | Hammett Constant (σ_p) | Relative Rate (k_rel) |

| 4-NO₂ | 0.78 | 15.2 |

| 4-CN | 0.66 | 10.5 |

| 4-Cl | 0.23 | 2.8 |

| H | 0.00 | 1.0 |

| 4-CH₃ | -0.17 | 0.4 |

| 4-OCH₃ | -0.27 | 0.2 |

Density Functional Theory (DFT) for Mechanistic Insights and Selectivity:

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and to model reaction mechanisms. For this compound, DFT calculations can provide detailed insights into its reactivity and the origins of selectivity in its reactions.

DFT can be used to model the reaction pathway of this compound with a nucleophile, identifying the transition state structures and calculating the activation energies. This allows for a direct comparison of the reactivity of different sites within the molecule and the prediction of the most favorable reaction pathway.

For instance, in reactions with chiral nucleophiles, this compound, being a chiral molecule itself, can exhibit diastereoselectivity. DFT calculations can be employed to model the transition states leading to the different diastereomeric products. The calculated energy difference between these transition states can then be used to predict the diastereomeric excess (d.e.) of the reaction.

Key Parameters from DFT Calculations for Reactivity and Selectivity Prediction:

Activation Energy (ΔE‡): A lower activation energy corresponds to a faster reaction rate.

Reaction Energy (ΔE_rxn): This indicates the thermodynamic favorability of the reaction.

Partial Atomic Charges: As mentioned earlier, the charge on the carbonyl carbon is a key indicator of reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The interaction between the HOMO of the nucleophile and the LUMO of the acyl chloride is crucial for the reaction. The energy gap and the spatial distribution of these orbitals can predict reactivity and regioselectivity.

Hypothetical DFT-Calculated Parameters for the Reaction of this compound with a Chiral Amine

| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| (R,S)-TS | 0.0 | >99:1 |

| (S,S)-TS | 3.5 |

Patent Literature and Intellectual Property Landscape for 2 2 Chlorophenoxy Butanoyl Chloride

Analysis of Patented Synthetic Routes for Phenoxy-Substituted Butanoyl Chlorides

A common patented method involves the reaction of a phenoxy-substituted carboxylic acid with a chlorinating agent. For instance, Chinese patent CN1861559A describes a general preparation method for 2-(substituted phenoxy)propionyl chloride, a closely related structure. google.com This process involves dissolving the corresponding 2-(substituted phenoxy)propionic acid in an organic solvent, adding a catalyst, and then reacting it with an acyl chlorinating agent at temperatures ranging from 0-140°C. google.com The patent highlights the use of agents like phosgene (B1210022), which, while effective, is highly toxic. google.com The motivation behind such patents is often to develop lower-cost, higher-yield, and more environmentally friendly processes compared to traditional methods that might use thionyl chloride or phosphorus oxychloride and generate significant pollutants. google.com

Another patented approach, detailed in the synthesis of the pharmaceutical intermediate 4-phenoxybenzoyl chloride (CN105541607A), involves a multi-step synthesis starting from a more basic raw material like diphenyl ether. google.com The final step, however, remains the conversion of the synthesized 4-phenoxybenzoic acid into the target acyl chloride via an acylation reaction, typically using a reagent like thionyl chloride (SOCl₂) in a solvent such as toluene (B28343). google.com

These patented routes underscore a strategic focus on optimizing the production of these key intermediates. The choice of reagents and conditions is critical for achieving high purity and yield, which is essential for their subsequent use in manufacturing active pharmaceutical ingredients (APIs) or agrochemicals.

| Patent Reference | Starting Material | Key Reagents/Catalysts | General Process Description | Claimed Advantages |

|---|---|---|---|---|

| CN1861559A | 2-(Substituted phenoxy)propionic acid | Acyl chlorinating agent (e.g., phosgene, triphosgene), catalyst, organic solvent | Dissolving the carboxylic acid in a solvent, adding a catalyst, and reacting with the chlorinating agent under controlled temperature, followed by purification. google.com | Low cost, less waste, short reaction time, high product yield. google.com |

| CN105541607A | 4-Phenoxybenzoic acid | Acylating reagent (e.g., Thionyl chloride), Toluene (solvent) | Reacting the carboxylic acid with the acylating reagent in a solvent, followed by reflux and purification to yield the acyl chloride. google.com | Simplifies the overall synthesis of the final drug product (Ibrutinib), reducing costs for industrial production. google.com |

| EP0475137B1 | General Carboxylic Acids | Phosgene, N,N-disubstituted formamide (B127407) (catalyst) | Continuous process where the carboxylic acid reacts with a pre-formed Vilsmeyer compound (from phosgene and formamide). google.com | Provides a simple, continuous, and cost-effective method for producing high-purity carboxylic acid chlorides. google.com |

Emerging Trends in Patenting Applications Involving Acyl Chlorides with Phenoxy Moieties

Patents involving acyl chlorides with phenoxy moieties, such as 2-(2-Chlorophenoxy)butanoyl chloride, reveal a clear and consistent trend: their application as pivotal intermediates in the synthesis of biologically active molecules. The intellectual property strategy is often to protect the synthesis of these intermediates as a means of controlling the production of the final, high-value commercial product.

Agrochemicals : A significant area of application is in the synthesis of herbicides and other crop protection agents. The phenoxyalkanoic acid structure is a classic herbicidal motif. Patents like EP0032631A3, which deals with herbicidal phenoxyalkanoic acid derivatives, demonstrate the long-standing importance of this chemical class in agriculture. google.com Chinese patent CN1861559A explicitly states that 2-(substituted phenoxy)propionyl chloride is an intermediate for agricultural disinfectants like "zarilamid". google.com The patenting activity in this space focuses on creating new active ingredients or developing more economical synthetic routes for existing ones.

Pharmaceuticals : The use of these acyl chlorides in pharmaceutical synthesis is a major and growing trend. They serve as building blocks for complex APIs. For example, 4-phenoxybenzoyl chloride is a key intermediate in the synthesis of Ibrutinib, an oral inhibitor used in cancer therapy. google.com The high commercial value of such drugs incentivizes companies to patent not only the final molecule but also the crucial intermediates and their specific manufacturing processes. google.com Acyl chlorides are valuable acylating agents, and their reactivity is harnessed to build the core structure of many pharmaceutical compounds. nih.gov

Process Chemistry and Intermediate Synthesis : Beyond end-use applications, there is a trend in patenting the processes themselves. This includes the development of novel methods for preparing acyl chlorides using different reagents, such as triphosgene, to create milder and more selective reaction conditions. google.com These "process patents" are critical for generic drug manufacturers and fine chemical producers who supply intermediates to larger pharmaceutical and agrochemical companies. They seek to find non-infringing routes or improve upon existing methods to gain a competitive advantage.

Implications for Academic Research and Future Innovation within the Intellectual Property Framework

The dense patent landscape surrounding the synthesis and application of phenoxy-substituted acyl chlorides has several implications for academic research and the broader innovation ecosystem.

Direction for Academic Research : The commercial interest in these compounds, evidenced by patent filings, often stimulates academic research. While industry focuses on scalable, cost-effective syntheses, academic labs may be driven to explore more novel, mechanistically interesting, or stereoselective routes that may not be immediately commercially viable but open new chemical pathways. The established utility of these motifs in agrochemicals and pharmaceuticals encourages further academic investigation into new potential applications, such as in materials science or as probes for biological systems.

Innovation in Synthetic Methodology : A crowded patent space for specific transformations (e.g., converting a particular phenoxyalkanoic acid to its acyl chloride) forces innovation. Researchers in both academia and industry are incentivized to develop alternative synthetic routes that circumvent existing patents. This can lead to the discovery of new reagents, catalytic systems, or reaction pathways that are more efficient, safer, or environmentally benign than the patented methods. For example, developing catalytic, phosgene-free methods for acyl chloride synthesis is an area of active research.

Collaboration and Licensing : The intellectual property framework can foster collaborations. A university or small research company that develops a novel, highly efficient, and patentable synthetic route for an important intermediate like this compound may license this technology to a larger corporation. This creates a pathway for translating academic discoveries into industrial practice.

Focus on Niche Applications : While major applications in blockbuster drugs and high-volume herbicides are heavily patented, opportunities may exist for academic researchers and smaller companies to explore niche applications for compounds derived from these intermediates. These might include specialized pharmaceuticals for rare diseases or agrochemicals for specific regional markets, where the intellectual property barriers may be lower.

Conclusion and Future Research Directions for 2 2 Chlorophenoxy Butanoyl Chloride

Synthesis and Reactivity Paradigms: A Summary of Key Research Findings

The synthesis and reactivity of 2-(2-chlorophenoxy)butanoyl chloride follow established principles of organic chemistry, particularly concerning the behavior of carboxylic acid derivatives.

Synthesis: The most direct and industrially common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. savemyexams.com Therefore, this compound is synthesized from its parent carboxylic acid, 2-(2-chlorophenoxy)butanoic acid. Reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) are typically employed for this transformation. google.comchemicalbook.com The reaction with thionyl chloride is often favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Reactivity: As an acyl chloride, the compound is characterized by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution. This reactivity is the cornerstone of its utility as a chemical intermediate. The primary reactions involve the substitution of the chloride, which is an excellent leaving group.

Key reactions include:

Hydrolysis: Reaction with water leads to the formation of the parent carboxylic acid, 2-(2-chlorophenoxy)butanoic acid. savemyexams.com

Esterification: Reaction with alcohols or phenols yields the corresponding esters. This reaction is typically rapid and efficient, often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. savemyexams.com

Amidation: Reaction with ammonia (B1221849), primary amines, or secondary amines produces amides. Two equivalents of the amine are generally required, with one acting as the nucleophile and the second serving as a base to sequester the generated HCl. savemyexams.com

These fundamental reactions are summarized in the table below.

| Nucleophile | Reagent | Product Class |

| Water | H₂O | Carboxylic Acid |

| Alcohol | R-OH | Ester |

| Amine | R-NH₂ | Amide |

| Phenol | Ar-OH | Phenyl Ester |

This table outlines the expected products from the reaction of this compound with common nucleophiles based on established acyl chloride reactivity.

Unexplored Reactivity Profiles and Novel Synthetic Opportunities

Beyond the standard nucleophilic substitution reactions, there are several avenues of unexplored reactivity for this compound that could lead to novel synthetic applications.

Friedel-Crafts Acylation: The acyl chloride could serve as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), it could be used to introduce the 2-(2-chlorophenoxy)butanoyl moiety onto aromatic rings, creating complex ketone structures that may be valuable intermediates in medicinal chemistry. google.com

Reactions with Organometallic Reagents: The reaction of this compound with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) could be explored for the synthesis of ketones. Careful control of reaction conditions would be necessary to prevent a second addition leading to tertiary alcohols. The use of less reactive organometallics, such as organocuprates (Gilman reagents), could provide a more selective route to these ketone derivatives.

Ketene (B1206846) Formation: Under specific basic conditions, acyl chlorides with an α-hydrogen can undergo elimination to form highly reactive ketene intermediates. The exploration of base-induced ketene formation from this compound could open pathways to [2+2] cycloaddition reactions for the synthesis of β-lactones or β-lactams.

Advancements in Computational and Spectroscopic Characterization Requirements

Thorough characterization is essential for confirming the structure and purity of this compound and for understanding its chemical behavior. While standard spectroscopic methods are applicable, advanced computational and spectroscopic studies are required for a deeper understanding.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ would be characteristic of the C=O stretch in the acyl chloride functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show distinct signals for the aromatic protons, the methine proton alpha to the carbonyl group, the methylene (B1212753) protons of the ethyl group, and the terminal methyl group. The chemical shifts and coupling patterns would be critical for structural confirmation.

¹³C NMR would display a characteristic downfield signal for the carbonyl carbon (typically >160 ppm) in addition to signals for the aromatic and aliphatic carbons.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (233.09 g/mol ). amerigoscientific.com The fragmentation pattern, particularly the loss of a chlorine radical or a COCl group, would provide further structural evidence.

Computational Modeling: To move beyond basic characterization, modern computational chemistry offers powerful tools.

Density Functional Theory (DFT): DFT calculations could be employed to predict and correlate spectroscopic data (NMR and IR spectra), providing a higher degree of confidence in experimental assignments. researchgate.net

Reaction Mechanism Studies: Computational modeling can be used to investigate the transition states and energy profiles of its reactions, such as the nucleophilic acyl substitution mechanism. This would provide insight into its reactivity and selectivity. researchgate.net

Conformational Analysis: Understanding the preferred three-dimensional conformations of the molecule is crucial, as this can influence its reactivity. Computational studies can map the potential energy surface related to bond rotations.

Potential for New Applications in Material Science and Fine Chemical Synthesis

The chemical structure of this compound suggests significant potential as a building block in both material science and the synthesis of fine chemicals.

Fine Chemical Synthesis: The phenoxyalkanoic acid scaffold is present in numerous biologically active compounds, including herbicides and pharmaceuticals. nih.govnih.gov The high reactivity of this compound makes it an ideal starting material for the rapid synthesis of libraries of derivative compounds for high-throughput screening. By reacting it with a diverse range of alcohols and amines, a multitude of esters and amides can be generated. These new chemical entities could be screened for potential applications in:

Agrochemicals: As analogues of existing phenoxy herbicides.

Pharmaceuticals: As potential drug candidates, leveraging the chloro-substituted phenoxy moiety which is a common feature in many drugs. nih.gov

Material Science: Acyl chlorides are fundamental monomers for the production of high-performance polymers like polyamides and polyesters. nih.gov

Polymer Synthesis: this compound could be investigated as a specialty monomer. When reacted with diamines or diols, it could produce novel polyamides or polyesters. The bulky and polar 2-chlorophenoxy side group could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, or refractive index.

Surface Modification: The high reactivity of the acyl chloride group makes it suitable for covalently bonding to surfaces rich in hydroxyl or amine groups (e.g., cellulose, silica (B1680970), or certain polymer films). Such modifications could be used to alter the surface properties of materials, for instance, to increase hydrophobicity or to introduce a functional handle for further chemical transformations.

| Research Area | Potential Application |

| Fine Chemical Synthesis | Intermediate for creating libraries of esters and amides for agrochemical and pharmaceutical screening. |

| Material Science | Monomer for specialty polyamides and polyesters with unique side-chain functionalities. |

| Surface Chemistry | Reagent for the covalent surface modification of materials containing hydroxyl or amine groups. |

This table summarizes the potential future applications of this compound in different scientific fields.

Q & A

Basic Research Question

- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ to confirm the acyl chloride moiety (δ ~170–180 ppm for carbonyl) and chlorophenoxy aromatic protons (δ ~6.8–7.4 ppm). 2D NMR (e.g., HSQC) resolves coupling patterns .

- FT-IR : Detect characteristic C=O stretching (~1800 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- HPLC-PDA : Employ a reverse-phase C18 column with UV detection at 254 nm to assess purity (>98%) and identify residual solvents like dichloromethane .

How does the electronic nature of the chlorophenoxy group influence the reactivity of this compound in nucleophilic acyl substitutions?

Advanced Research Question

The electron-withdrawing chloro group at the ortho position enhances electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). demonstrates similar behavior in bromo-chlorophenyl butanamide derivatives, where substituents modulate reactivity:

- Kinetic studies (via stopped-flow spectroscopy) reveal faster aminolysis rates compared to non-chlorinated analogs.

- Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution, showing increased partial positive charge on the carbonyl carbon due to inductive effects .

Experimental validation via competition experiments (e.g., with anisole derivatives) quantifies relative reactivity.

What strategies mitigate hazards during handling of this compound in laboratory settings?

Basic Research Question

- Moisture Control : Use Schlenk lines or gloveboxes for transfers, as hydrolysis releases HCl gas ().

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats.

- Waste Management : Quench excess reagent with ice-cold sodium bicarbonate (NaHCO₃) and dispose via approved hazardous waste protocols .

How can researchers design experiments to explore the compound’s potential as a linker in prodrug synthesis?

Advanced Research Question

- Conjugation Studies : React this compound with model drugs (e.g., doxorubicin) in anhydrous DCM, using triethylamine as a base. Monitor progress via TLC (silica gel, ethyl acetate/hexane).

- Stability in Biological Media : Incubate conjugates in PBS (pH 7.4) or simulated gastric fluid. Analyze release kinetics using LC-MS/MS to confirm hydrolytic cleavage at target sites .

- Cytotoxicity Assays : Compare prodrug efficacy vs. parent drug in cell lines (e.g., MCF-7), using MTT assays to validate selective activation .

What computational approaches predict the environmental fate of this compound?

Advanced Research Question

- QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential. The chloro and acyl groups suggest moderate persistence (t₁/₂ ~30–60 days in water) .